butyl(phenyl)phosphinic acid
Overview
Description
Butyl(phenyl)phosphinic acid is an organophosphorus compound that features a phosphorus atom bonded to a butyl group, a phenyl group, and a hydroxyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of butyl(phenyl)phosphinic acid typically involves the reaction of phenylphosphinic acid with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenylphosphinic acid is replaced by the butyl group. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Butyl(phenyl)phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl(phenyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl(phenyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Butyl(phenyl)phosphinic acid is similar to other phosphinic acids, such as methyl(phenyl)phosphinic acid and ethyl(phenyl)phosphinic acid. its unique butyl group imparts distinct chemical and physical properties, such as increased hydrophobicity and different reactivity patterns. These differences make this compound particularly useful in specific applications where other phosphinic acids may not be as effective.
Properties
IUPAC Name |
butyl(phenyl)phosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIMLAGVUXZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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